Cas no 191330-82-2 (Oxazole,2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)-)

Oxazole,2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)- Chemical and Physical Properties
Names and Identifiers
-
- Oxazole,2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)-
- (R)-2-(2-BROMOPHENYL)-4-PHENYL-4,5-DIHYDROOXAZOLE
- BS-50845
- 4-Isoxazolecarboxylic acid, 3-phenyl-5-(trifluoromethyl)-, ethyl ester
- CTK4E0628
- DTXSID20461391
- F73115
- 191330-82-2
- (4R)-2-(2-BROMOPHENYL)-4-PHENYL-4,5-DIHYDRO-1,3-OXAZOLE
-
- Inchi: InChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2/t14-/m0/s1
- InChI Key: VHKCPSPWIFJAKI-AWEZNQCLSA-N
- SMILES: BrC1=CC=CC=C1C1OC[C@@H](C2C=CC=CC=2)N=1
Computed Properties
- Exact Mass: 301.01026
- Monoisotopic Mass: 301.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.6Ų
- XLogP3: 3.8
Experimental Properties
- PSA: 21.59
- LogP: 3.40280
Oxazole,2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM512887-100mg |
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole |
191330-82-2 | 97% | 100mg |
$121 | 2023-02-17 | |
Ambeed | A214265-100mg |
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole |
191330-82-2 | 97% | 100mg |
$26.0 | 2025-02-20 | |
Aaron | AR00BBSK-100mg |
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole |
191330-82-2 | 97% | 100mg |
$29.00 | 2025-02-12 | |
1PlusChem | 1P00BBK8-100mg |
(R)-2-(2-BROMOPHENYL)-4-PHENYL-4,5-DIHYDROOXAZOLE |
191330-82-2 | 97% | 100mg |
$21.00 | 2024-06-17 |
Oxazole,2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)- Related Literature
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
Additional information on Oxazole,2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)-
Professional Introduction to Oxazole, 2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)- (CAS No. 191330-82-2)
The compound Oxazole, 2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)-, identified by its CAS number 191330-82-2, represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound belongs to the oxazole family, characterized by a five-membered ring containing two oxygen and one nitrogen atom. The structural features of this molecule, particularly the presence of a bromophenyl substituent at the 2-position and a phenyl group at the 4-position, along with the specific stereochemistry indicated by the (4R) configuration, make it a promising candidate for further exploration in drug discovery and therapeutic applications.
Recent research in the domain of heterocyclic chemistry has highlighted the immense potential of oxazole derivatives due to their diverse biological activities. The bromophenyl moiety introduces a region of high electrophilicity, which can be exploited for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations allow for the introduction of additional pharmacophores, enhancing the compound's utility in designing novel therapeutic agents. The phenyl group at the 4-position not only contributes to the steric and electronic properties of the molecule but also serves as a scaffold for further derivatization, enabling fine-tuning of its biological profile.
The stereochemical specification at the 4-position, denoted as (4R), is critical for determining the biological activity of this compound. Chirality plays a pivotal role in pharmaceuticals, as enantiomers often exhibit distinct pharmacokinetic and pharmacodynamic properties. The (4R) configuration suggests that this compound has been carefully optimized to achieve a specific biological response, potentially making it more effective or selective in targeting certain biological pathways. This level of structural precision underscores the importance of advanced synthetic methodologies in modern drug development.
Current research trends indicate that oxazole derivatives are being extensively investigated for their potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. The unique electronic and steric properties of Oxazole, 2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)- make it an attractive scaffold for designing molecules that can interact with biological targets in novel ways. For instance, studies have shown that oxazole-based compounds can modulate enzyme activity and receptor binding affinity, offering a basis for developing treatments against chronic diseases.
In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for formulation into various drug delivery systems. The presence of both polar (oxygen and nitrogen atoms) and non-polar (carbon rings) regions allows for interactions with both aqueous and lipid environments, facilitating its incorporation into liposomes or other nanocarriers. Such formulations can enhance bioavailability and targeted delivery, which are critical factors in optimizing therapeutic efficacy.
The synthesis of Oxazole, 2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)- involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and enantioselectivity. Advanced catalytic systems and chiral auxiliaries have been employed to achieve the desired stereochemical outcome at the 4-position. These synthetic strategies align with contemporary trends in green chemistry, emphasizing sustainable practices that minimize waste and energy consumption while maintaining high chemical efficiency.
From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding modes of this compound with potential biological targets. These simulations have provided valuable insights into how the bromophenyl and phenyl substituents interact with receptor sites, guiding medicinal chemists in optimizing lead structures. Additionally, quantum mechanical calculations have been used to elucidate the electronic structure of the oxazole ring, which is essential for understanding its reactivity and functionalization potential.
The pharmacological evaluation of Oxazole, 2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)- has revealed promising preliminary results in preclinical studies. In vitro assays have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, cell-based assays have shown that this compound exhibits cytotoxic effects against specific cancer cell lines without significant toxicity toward normal cells. These findings warrant further investigation into its mechanisms of action and clinical applicability.
The development of novel pharmaceuticals relies heavily on collaboration between synthetic chemists and biologists to translate laboratory discoveries into viable therapeutics. The case of Oxazole, 2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)- exemplifies this interdisciplinary approach. By combining expertise in organic synthesis with insights from structural biology and pharmacology, researchers can design molecules that meet stringent criteria for efficacy and safety. This compound serves as a testament to the power of modern drug discovery methodologies in uncovering new treatments for human diseases.
Future directions for research on this compound may include exploring its interactions with additional biological targets and evaluating its potential in combination therapies. The versatility of its molecular framework allows for further derivatization to enhance specific pharmacological properties or improve pharmacokinetic profiles. As our understanding of disease mechanisms continues to evolve, compounds like Oxazole, 2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)- will remain at forefronts efforts aimed at developing innovative solutions for unmet medical needs.
191330-82-2 (Oxazole,2-(2-bromophenyl)-4,5-dihydro-4-phenyl-, (4R)-) Related Products
- 7659-65-6(azepan-3-ol)
- 1353969-13-7(N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide)
- 1526731-39-4(1-(4-methoxy-2-methylphenyl)cyclopentylmethanamine)
- 1224709-17-4(2-(4-Amino-3-methoxyphenyl)propane-1,3-diol)
- 67455-94-1(2-PYRIDINECARBOXAMIDE, N,N'-1,2-PHENYLENEBIS-)
- 13212-83-4(2-Methyl-6-nitroimidazo1,2-apyridine)
- 2001919-63-5(2-methanesulfonyl-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-oxopropanenitrile)
- 2792201-15-9(2h-Thiete-3-carbonitrile 1,1-dioxide)
- 946373-28-0(4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine)
- 392241-78-0(N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylacetamide)




